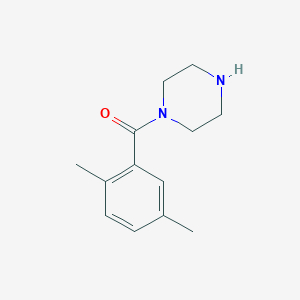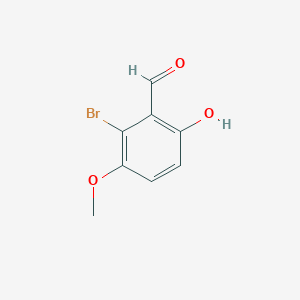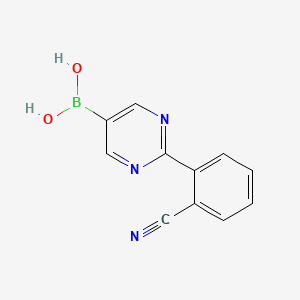
(2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C11H8BN3O2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. The presence of both a boronic acid group and a cyanophenyl group makes it a versatile intermediate for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents.
Reduction: Reduction of the cyanophenyl group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the pyrimidinyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrimidinyl compounds.
科学的研究の応用
(2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of (2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The cyanophenyl group contributes to the compound’s binding affinity and specificity.
類似化合物との比較
- 2-Cyanophenylboronic acid
- Pyridine-2-boronic acid
- Phenylboronic acid
Comparison: (2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a pyrimidinyl and a cyanophenyl group, which enhances its versatility and reactivity compared to simpler boronic acids. This compound’s structure allows for more diverse chemical transformations and applications in various fields .
特性
分子式 |
C11H8BN3O2 |
|---|---|
分子量 |
225.01 g/mol |
IUPAC名 |
[2-(2-cyanophenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H8BN3O2/c13-5-8-3-1-2-4-10(8)11-14-6-9(7-15-11)12(16)17/h1-4,6-7,16-17H |
InChIキー |
ANEWBCUJZQNRPV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)C2=CC=CC=C2C#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


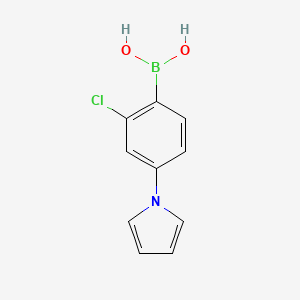


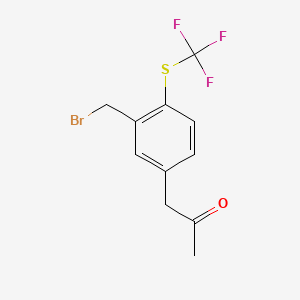
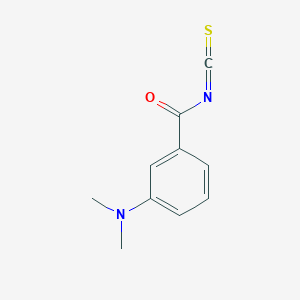
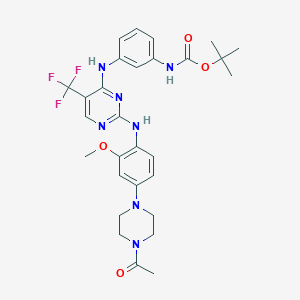

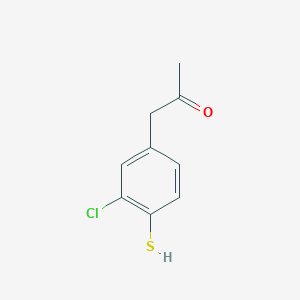
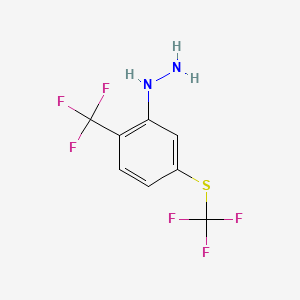
![4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14067846.png)
